molecular formula C8H8N2O B13818958 2-(Pyridin-2-ylmethoxy)acetonitrile

2-(Pyridin-2-ylmethoxy)acetonitrile

Cat. No.: B13818958
M. Wt: 148.16 g/mol
InChI Key: DFAFTRRSOCMIFC-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethoxy)acetonitrile is an organic compound that features a pyridine ring attached to a methoxyacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethoxy)acetonitrile typically involves the reaction of pyridine-2-carbaldehyde with methoxyacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethoxy)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce 2-(pyridin-2-ylmethoxy)ethylamine.

Scientific Research Applications

2-(Pyridin-2-ylmethoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethoxy)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-ylmethoxy)acetonitrile is unique due to the presence of both the pyridine ring and the methoxyacetonitrile group. This combination provides a versatile scaffold for further chemical modifications and enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(pyridin-2-ylmethoxy)acetonitrile

InChI

InChI=1S/C8H8N2O/c9-4-6-11-7-8-3-1-2-5-10-8/h1-3,5H,6-7H2

InChI Key

DFAFTRRSOCMIFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COCC#N

Origin of Product

United States

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